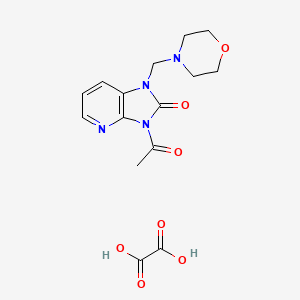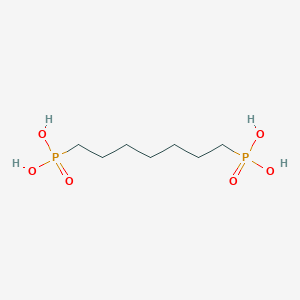
Heptane-1,7-diyldiphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane-1,7-diyldiphosphonic acid is an organic compound characterized by the presence of two phosphonic acid groups attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyldiphosphonic acid typically involves the reaction of heptane with phosphorous acid under controlled conditions. The reaction is often catalyzed by a strong acid, such as hydrochloric acid, to facilitate the formation of the phosphonic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Heptane-1,7-diyldiphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phosphonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted heptane derivatives.
Applications De Recherche Scientifique
Heptane-1,7-diyldiphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a biomolecular probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases due to its ability to bind to calcium.
Industry: It is used in the formulation of scale inhibitors in water treatment processes and as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of heptane-1,7-diyldiphosphonic acid involves its ability to chelate metal ions, particularly calcium. This chelation process is crucial in its role as a scale inhibitor and in its potential therapeutic applications. The compound interacts with molecular targets such as enzymes and metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Methanephosphonic acid
- Ethane-1,2-diyldiphosphonic acid
- Butane-1,4-diyldiphosphonic acid
Comparison: Heptane-1,7-diyldiphosphonic acid is unique due to its longer carbon chain, which provides distinct chemical properties compared to shorter-chain phosphonic acids. This longer chain allows for more extensive interactions with biological molecules and industrial substrates, enhancing its effectiveness in various applications.
Propriétés
Numéro CAS |
5943-65-7 |
|---|---|
Formule moléculaire |
C7H18O6P2 |
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
7-phosphonoheptylphosphonic acid |
InChI |
InChI=1S/C7H18O6P2/c8-14(9,10)6-4-2-1-3-5-7-15(11,12)13/h1-7H2,(H2,8,9,10)(H2,11,12,13) |
Clé InChI |
HONNSLFVYUDFGW-UHFFFAOYSA-N |
SMILES canonique |
C(CCCP(=O)(O)O)CCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


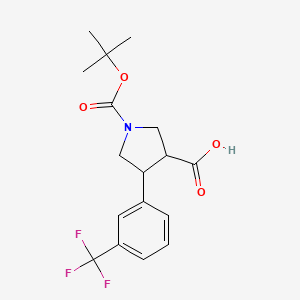
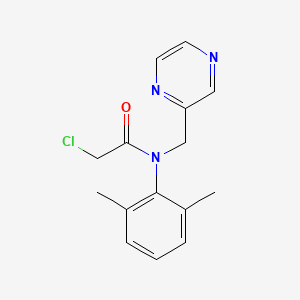
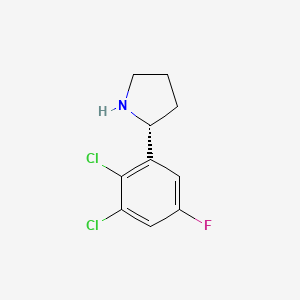

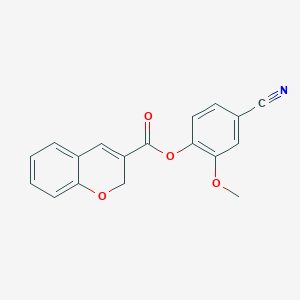
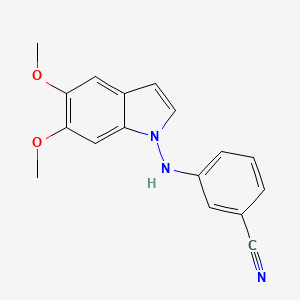
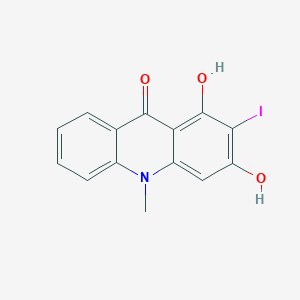

![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
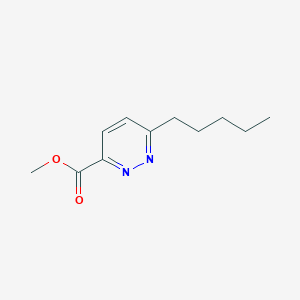
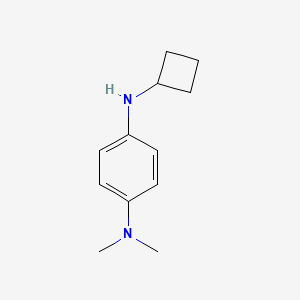
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)

